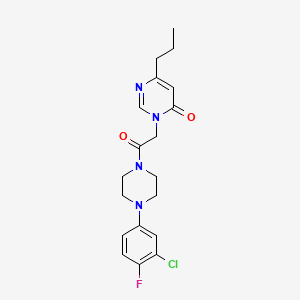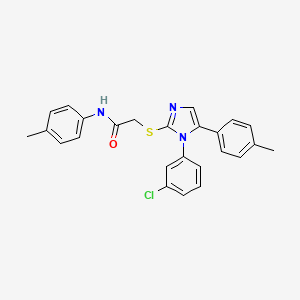
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide” is a complex chemical compound12. It has a molecular formula of C25H22ClN3OS and a molecular weight of 447.981.
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution and condensation reactions34. However, the specific synthesis process for this compound is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available in the searched resources. However, related compounds often contain a five-membered heterocyclic ring3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not directly available in the searched resources. However, related compounds often undergo various chemical reactions, including condensation reactions3.Physical And Chemical Properties Analysis
The compound has a molecular weight of 447.981. Other physical and chemical properties are not directly available in the searched resources.Wissenschaftliche Forschungsanwendungen
Chemical Structure and Interactions
The structural analysis of related acetamide derivatives reveals insights into molecular interactions, such as C—H⋯O intermolecular interactions forming chains in crystal structures, which are critical for understanding their chemical behavior and potential applications in materials science and crystal engineering (Saravanan et al., 2016).
Corrosion Inhibition
Research on benzimidazole derivatives, closely related to the specified compound, demonstrates significant corrosion inhibition capabilities for carbon steel in acidic environments, highlighting their potential as protective agents in industrial applications (Rouifi et al., 2020).
Heterocyclic Synthesis
The compound's framework facilitates the synthesis of various heterocycles, serving as a precursor for one-pot cascade reactions. This capability underscores its importance in the development of novel heterocyclic compounds with potential applications in pharmaceuticals and organic materials (Schmeyers & Kaupp, 2002).
Antibacterial Activity
Derivatives synthesized from similar compounds have demonstrated significant antibacterial activity, suggesting the potential for developing new antimicrobial agents to address resistant bacterial strains (Ramalingam et al., 2019).
Spectroscopic and Quantum Mechanical Studies
Studies on benzothiazolinone acetamide analogs, related to the target compound, provide insights into their electronic properties and interactions with biomolecules, which could inform the design of bioactive molecules or materials with specific photophysical properties (Mary et al., 2020).
Safety And Hazards
The compound is not intended for human or veterinary use and is for research use only1. Specific safety and hazard information is not directly available in the searched resources.
Zukünftige Richtungen
The compound and its related compounds have gained attention in scientific research due to their potential applications in various fields5. However, specific future directions are not directly available in the searched resources.
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3OS/c1-17-6-10-19(11-7-17)23-15-27-25(29(23)22-5-3-4-20(26)14-22)31-16-24(30)28-21-12-8-18(2)9-13-21/h3-15H,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVJWDJOVKHPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

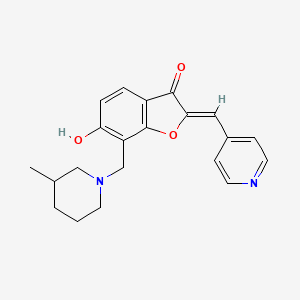
![ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2607191.png)
![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2607193.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2607195.png)
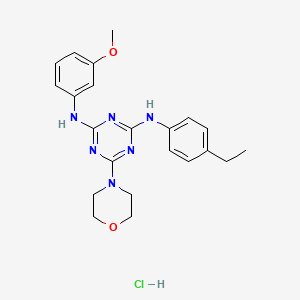
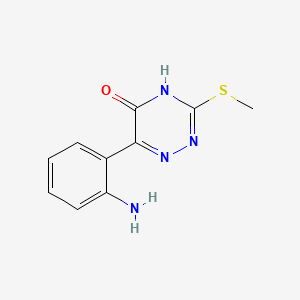
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2607200.png)
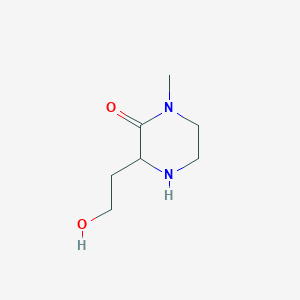
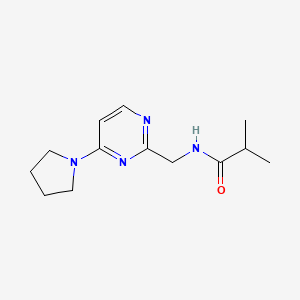
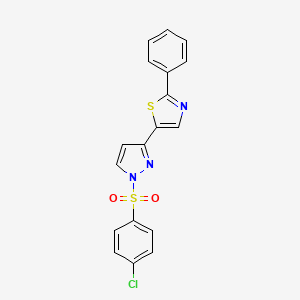
![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2607205.png)
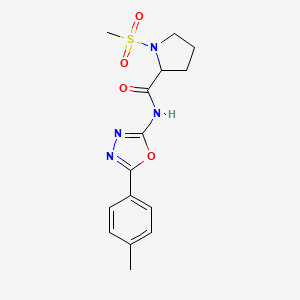
![(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2607210.png)
